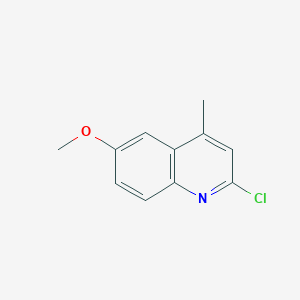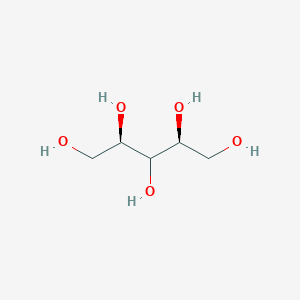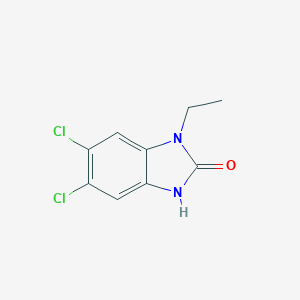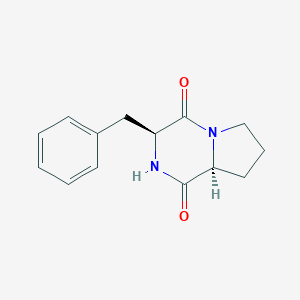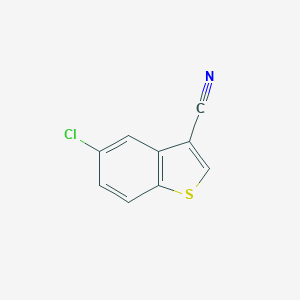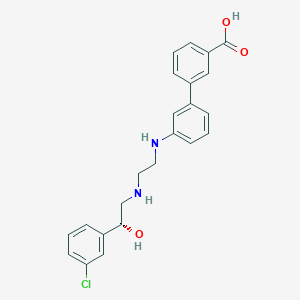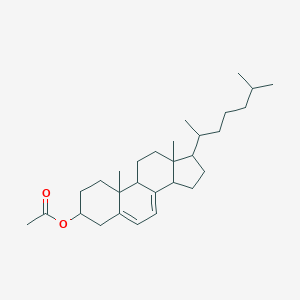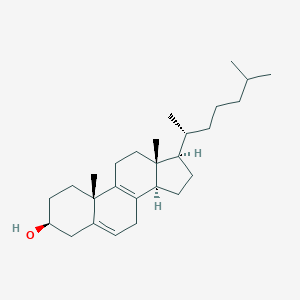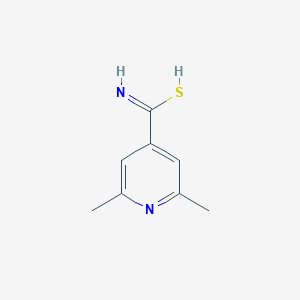
2,6-Dimethyl-4-pyridinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-pyridinecarbothioamide (DPT) is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and a thioamide functional group. DPT has been used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
生化学的および生理学的効果
2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
2,6-Dimethyl-4-pyridinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2,6-Dimethyl-4-pyridinecarbothioamide has some limitations for lab experiments. It is toxic and should be handled with care. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has a low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2,6-Dimethyl-4-pyridinecarbothioamide in scientific research. One direction is the development of new drugs based on the structure of 2,6-Dimethyl-4-pyridinecarbothioamide. Another direction is the study of the mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide in more detail. Additionally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 2,6-Dimethyl-4-pyridinecarbothioamide (2,6-Dimethyl-4-pyridinecarbothioamide) is a unique chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,6-Dimethyl-4-pyridinecarbothioamide has shown promising results in various fields of research and has the potential to be a valuable tool in the development of new drugs, materials, and diagnostic tools.
合成法
2,6-Dimethyl-4-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with carbon disulfide and sodium hydroxide. The reaction yields 2,6-dimethyl-4-pyridinecarboxylic acid, which is then converted to 2,6-Dimethyl-4-pyridinecarbothioamide through thionation with phosphorus pentasulfide. Another method involves the reaction of 2,6-dimethylpyridine with thiourea in the presence of hydrochloric acid. The reaction yields 2,6-Dimethyl-4-pyridinecarbothioamide, which can be purified through recrystallization.
科学的研究の応用
2,6-Dimethyl-4-pyridinecarbothioamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used as a starting material for the synthesis of various bioactive compounds. In biochemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to study the mechanism of action of enzymes and proteins. In pharmacology, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to develop new drugs for the treatment of various diseases.
特性
CAS番号 |
80653-65-2 |
|---|---|
製品名 |
2,6-Dimethyl-4-pyridinecarbothioamide |
分子式 |
C8H10N2S |
分子量 |
166.25 g/mol |
IUPAC名 |
2,6-dimethylpyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) |
InChIキー |
MRWBYEDZYCCCMU-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
SMILES |
CC1=CC(=CC(=N1)C)C(=S)N |
正規SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
同義語 |
2,6-Dimethylthio-isonicotinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
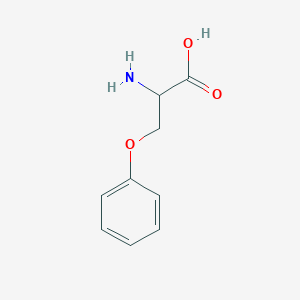
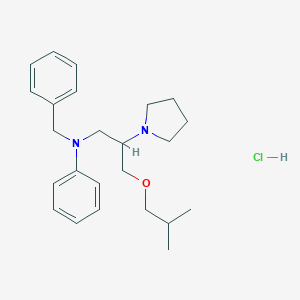
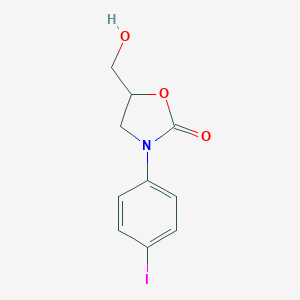
![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
